4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0495256 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate of Imazosulfuron
Imazosulfuron, a compound with a structural motif similar to 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide, has been investigated for its degradation in soil under both aerobic and anaerobic conditions. The study reveals insights into the environmental fate of such chemicals, highlighting the importance of understanding their degradation pathways for environmental safety and sustainability (Morrica et al., 2001).
Antibacterial Activity of Thioether Derivatives
Research into 1,3,4-oxadiazole thioether derivatives containing structurally related motifs demonstrates their significant antibacterial activities against Xanthomonas oryzae pv. oryzae. This study underscores the potential of such compounds in developing new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Song et al., 2017).
Synthesis and Applications in Herbicide Development
The synthesis of sulfonylurea herbicides, including imazosulfuron and its derivatives, showcases the utility of related chemical frameworks in agricultural science. This research not only highlights the methodologies for synthesizing these compounds but also points to their application in controlling unwanted vegetation in various agricultural settings, emphasizing their role in improving crop yield and food security (Gui-zhe, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins involved in various cellular processes .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, suggesting that this compound could potentially influence a range of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Based on the potential targets and pathways it could affect, it can be inferred that the compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-18(2)22(20,21)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCOPRZCOYAACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.